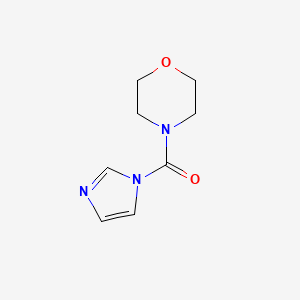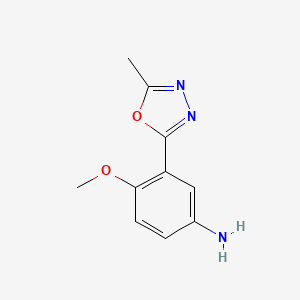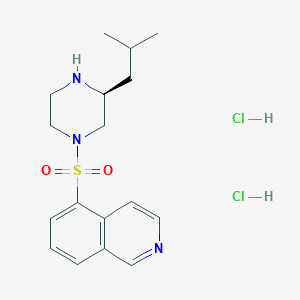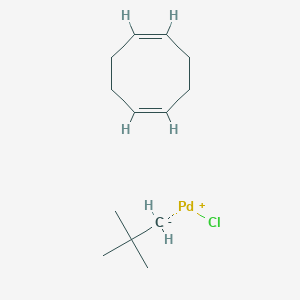
chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane
描述
Chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane is an organometallic compound with the molecular formula C9H14ClPd+. It is a light grey powder that is sensitive to air and must be stored in a cold environment . This compound is used primarily as a catalyst in various chemical reactions due to its unique structure and reactivity.
准备方法
The synthesis of chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane involves the reaction of palladium chloride with (1Z,5Z)-cycloocta-1,5-diene and 2-methanidyl-2-methylpropane under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and other side reactions . The product is then purified through crystallization or other suitable methods to achieve a high purity level.
化学反应分析
Chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: The chlorine atom can be substituted with other ligands, such as phosphines or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions are different palladium complexes that have applications in catalysis and other fields.
科学研究应用
Chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane is widely used in scientific research due to its catalytic properties. Some of its applications include:
Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Industry: It is used in the production of fine chemicals and in various industrial processes.
作用机制
The mechanism of action of chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane involves the coordination of the palladium center with various substrates. This coordination activates the substrates towards different chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and reagents used .
相似化合物的比较
Chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane is unique due to its specific combination of ligands and the palladium center. Similar compounds include:
Chloro(1,5-cyclooctadiene)rhodium(I): This compound has a similar structure but contains rhodium instead of palladium.
1,5-Cyclooctadiene: This is a ligand that can form complexes with various metals, including palladium.
These similar compounds also have catalytic properties but differ in their reactivity and applications due to the different metal centers and ligands involved.
属性
IUPAC Name |
chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C5H11.ClH.Pd/c1-2-4-6-8-7-5-3-1;1-5(2,3)4;;/h1-2,7-8H,3-6H2;1H2,2-4H3;1H;/q;-1;;+2/p-1/b2-1-,8-7-;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFVUOJKOOAGBQ-PHFPKPIQSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[CH2-].C1CC=CCCC=C1.Cl[Pd+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([CH2-])(C)C.C1/C=C\CC/C=C\C1.Cl[Pd+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClPd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935838-06-5 | |
| Record name | Chloro[(1,2,5,6-eta)-1,5-cyclooctadiene](2,2-dimethylpropyl)-palladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



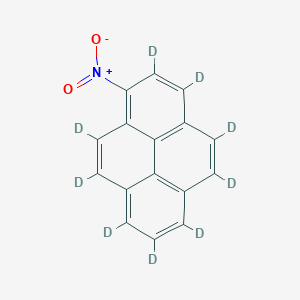
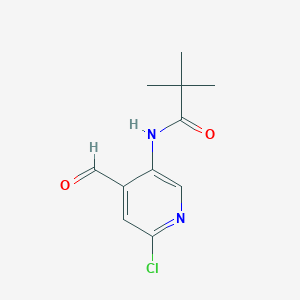
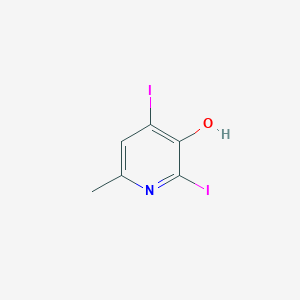
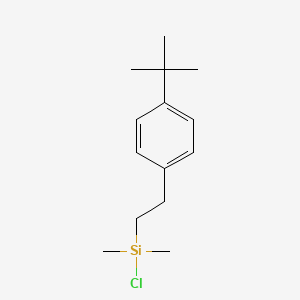
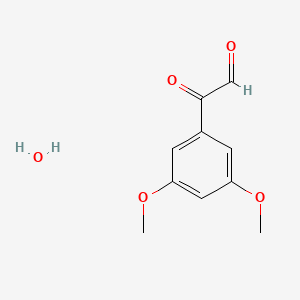
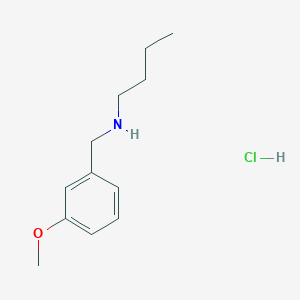
amine hydrochloride](/img/structure/B3169183.png)
![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3169186.png)
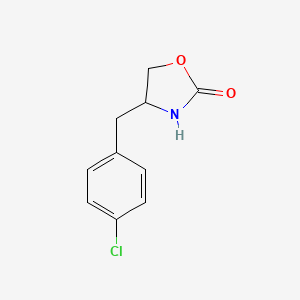
![7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B3169210.png)
